2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the tert-butoxy group adds to its stability and functionality in various synthetic applications.
Mechanism of Action
Target of Action
It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis , suggesting that its targets could be specific amino acids or peptide sequences in proteins.
Mode of Action
The mode of action of Fmoc-N-(2-tert-butoxyethyl)glycine is likely related to its role in peptide synthesis. The Fmoc group is a protective group used in the synthesis of peptides . It protects the amino group of the amino acid during peptide bond formation and can be selectively removed afterwards .
Result of Action
The result of the action of Fmoc-N-(2-tert-butoxyethyl)glycine is the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, it prevents unwanted side reactions and ensures the correct sequence is formed .
Action Environment
The action of Fmoc-N-(2-tert-butoxyethyl)glycine is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
tert-Butoxy Protection: The tert-butoxy group is introduced by reacting the intermediate with tert-butyl bromoacetate under basic conditions.
Coupling Reaction: The final step involves coupling the protected amino acid with acetic acid derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced by other nucleophiles.
Deprotection Reactions: The Fmoc and tert-butoxy groups can be removed under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
tert-Butoxy Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the tert-butoxy group.
Major Products
Deprotected Amino Acid: The major product formed after deprotection is the free amino acid, which can be further used in peptide synthesis.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups during reactions.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various biological studies.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Material Science: The compound is used in the development of new materials with specific properties for industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Asp (OAll)-OH
- Fmoc-allyl-Gly-OH
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid stands out due to its dual protection groups, which offer enhanced stability and versatility in synthetic applications. The combination of Fmoc and tert-butoxy groups allows for selective deprotection, making it highly valuable in complex synthetic processes.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-24(14-21(25)26)22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKLNGZVBIUOIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.